molecular formula C17H20N4O B7708590 N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide

N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide

Cat. No.: B7708590
M. Wt: 296.37 g/mol
InChI Key: ZXWFHDIKPVYOHI-UHFFFAOYSA-N
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Description

“N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide” is a chemical compound with the linear formula C21H332N5 . It belongs to the class of compounds known as 1H-pyrazolo[3,4-b]quinolines .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]quinolines has been a subject of research for over 100 years . The main methods of synthesis include Friedländer condensation, synthesis from anthranilic acid derivatives, multicomponent synthesis, and others . In one method, the corresponding acids undergo condensation and hydrolysis followed by cyclization to give pyrazoloquinolines. These are then substituted to yield the final compound with good yield under a tetrahydrofuran solvent medium .


Chemical Reactions Analysis

The chemical reactions involving 1H-pyrazolo[3,4-b]quinolines have been extensively studied . The methods for their synthesis are systematized according to the method to assemble the pyrazolopyridine system, and their advantages and drawbacks are considered .

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1h-pyrazolo[3,4-b]pyridine derivatives, have been reported to have various biomedical applications

Mode of Action

It is known that the compound’s structure allows for aromatic circulation in both rings , which could potentially influence its interaction with its targets.

Biochemical Pathways

Compounds with similar structures have been reported to have various biomedical applications , suggesting that they may interact with multiple biochemical pathways.

Result of Action

Compounds with similar structures have been reported to have various biomedical applications , suggesting that they may have multiple effects at the molecular and cellular levels.

Future Directions

Research on 1H-pyrazolo[3,4-b]quinolines continues to be an active field, with potential applications as fluorescent sensors and biologically active compounds . Future research may focus on further exploring these applications and developing more efficient synthesis methods .

Properties

IUPAC Name

N-(1-butyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c1-4-5-8-21-17-14(16(20-21)18-12(3)22)10-13-9-11(2)6-7-15(13)19-17/h6-7,9-10H,4-5,8H2,1-3H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXWFHDIKPVYOHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(C=C3C=C(C=CC3=N2)C)C(=N1)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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